1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H20ClFN6O2 and its molecular weight is 430.87. The purity is usually 95%.
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Scientific Research Applications
Neurodegenerative Disease Applications
Research has identified certain derivatives similar to the specified compound as potential therapeutic agents for neurodegenerative diseases. Specifically, studies on tricyclic xanthine derivatives have shown that they can act as dual-target-directed A1/A2A adenosine receptor antagonists with the potential for monoamine oxidases inhibition. These compounds have been suggested to offer symptomatic relief as well as possible disease-modifying effects for conditions like Parkinson's disease due to their multi-target action (Brunschweiger et al., 2014).
Cytotoxic Activities
Some derivatives have been synthesized and tested for their cytotoxic activities against various cancer cell lines, demonstrating potent cytotoxic effects. This research underlines the potential for such compounds to be developed into chemotherapeutic agents, given their ability to inhibit the growth of cancer cells (Deady et al., 2003).
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O2/c1-5-26-16-17(23-19(26)28-12(3)9-11(2)24-28)25(4)20(30)27(18(16)29)10-13-14(21)7-6-8-15(13)22/h6-9H,5,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYHNAZWVAYVRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=C(C=CC=C4Cl)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.